psammaplysene B

Description

Properties

CAS No. |

865722-85-6 |

|---|---|

Molecular Formula |

C26H33Br4N3O3 |

Molecular Weight |

755.2 g/mol |

IUPAC Name |

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-2-enamide |

InChI |

InChI=1S/C26H33Br4N3O3/c1-31-9-4-12-35-25-20(27)14-18(15-21(25)28)6-7-24(34)32-10-5-13-36-26-22(29)16-19(17-23(26)30)8-11-33(2)3/h6-7,14-17,31H,4-5,8-13H2,1-3H3,(H,32,34)/b7-6+ |

InChI Key |

RATGKGRCESGIQD-VOTSOKGWSA-N |

SMILES |

CNCCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Isomeric SMILES |

CNCCCOC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Canonical SMILES |

CNCCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Psammaplysene B |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Psammaplysene B: A Technical Guide to Purification and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of psammaplysene B, a brominated tyrosine-derived metabolite from marine sponges. The document details the necessary experimental protocols, summarizes quantitative data, and visualizes the procedural workflows and relevant biological pathways, offering a complete resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound belongs to the psammaplysin family of marine natural products, which are characterized by a unique spirooxepinisoxazoline skeleton. These compounds are primarily isolated from marine sponges of the order Verongiida, notably from species such as Aplysinella strongylata. This compound, alongside its analogue psammaplysene A, has garnered significant interest due to its potent biological activity, particularly as an inhibitor of the nuclear export of the transcription factor FOXO1a. This activity suggests its potential as a therapeutic agent in diseases characterized by dysregulated cellular signaling pathways, such as cancer.

This guide focuses on the methodology for isolating and purifying this compound from its natural source, providing a foundation for further pharmacological investigation and drug development efforts.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of psammaplysin derivatives from marine sponges, with a specific focus on the procedures that yield this compound.

Collection and Extraction of Marine Sponge

Source Organism: Aplysinella strongylata

-

Collection: The marine sponge Aplysinella strongylata is collected by hand using SCUBA from its natural habitat. Post-collection, the sponge material is frozen immediately at -20 °C to preserve the chemical integrity of its metabolites.

-

Extraction: The frozen sponge material is thawed, diced, and exhaustively extracted with a solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a 1:1 ratio. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex crude extract.

Step 1: Solvent Partitioning

The crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme involves suspending the crude extract in a mixture of MeOH/H₂O and sequentially partitioning against n-hexane, and ethyl acetate (EtOAc). The psammaplysin compounds, including this compound, are known to partition into the more polar EtOAc fraction.

Step 2: Normal-Phase Column Chromatography

The bioactive EtOAc fraction is then subjected to normal-phase column chromatography over silica gel.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of EtOAc, followed by the introduction of MeOH.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the psammaplysin analogues.

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Fractions enriched with psammaplysin B from the normal-phase chromatography are further purified using RP-HPLC. This step is crucial for separating the closely related psammaplysin analogues.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution system of acetonitrile (ACN) and water, often with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA) to improve peak shape. The gradient is run from a lower to a higher concentration of ACN.

-

Detection: UV detection at wavelengths relevant to the chromophores in this compound (typically around 254 nm and 280 nm).

-

Purification: this compound is collected as a pure fraction based on its retention time.

Data Presentation

The following tables summarize the key quantitative parameters involved in a typical isolation and purification protocol for this compound.

Table 1: Extraction and Solvent Partitioning

| Parameter | Value |

| Starting Material (Wet Weight) | 500 g |

| Extraction Solvent | CH₂Cl₂:MeOH (1:1) |

| Crude Extract Yield | 25 g |

| Bioactive Fraction (EtOAc) | 7.5 g |

Table 2: Normal-Phase Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Column Dimensions | 5 cm (i.d.) x 50 cm (h) |

| Mobile Phase Gradient | n-Hexane -> EtOAc -> MeOH |

| Fraction Volume | 250 mL |

| Psammaplysin B containing Fractions | Eluted with 80-100% EtOAc |

Table 3: RP-HPLC Purification Parameters for this compound

| Parameter | Specification |

| Column | Phenomenex Luna C18 (250 x 10 mm, 5 µm) |

| Mobile Phase A | H₂O + 0.1% TFA |

| Mobile Phase B | ACN + 0.1% TFA |

| Gradient | 30-70% B over 40 min |

| Flow Rate | 2.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time of this compound | ~25 min |

| Final Yield of Pure this compound | 15 mg |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and its known signaling pathway.

Conclusion

The isolation of this compound from the marine sponge Aplysinella strongylata is a multi-step process that requires careful extraction and a series of chromatographic separations. The protocol outlined in this guide provides a robust framework for obtaining pure this compound for further biological and pharmacological studies. Understanding its mechanism of action, particularly its role in inhibiting the FOXO1a nuclear export pathway, opens avenues for its development as a potential therapeutic agent. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating marine natural product.

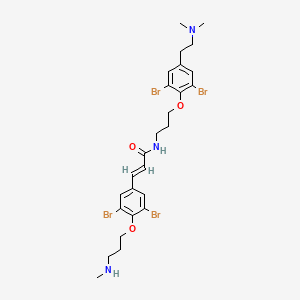

psammaplysene B chemical structure and properties

An In-depth Technical Guide to Psammaplysene B

Introduction

This compound is a marine natural product belonging to the family of dibromotyrosine-derived metabolites.[1][2] Isolated from marine sponges of the Psammaplysilla species, this class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized as a pseudosymmetric molecule derived from dibromotyrosine.[1] Its chemical structure consists of two brominated phenolic ether units linked by a propanamide chain.

Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₃Br₄N₃O₃ | PubChem |

| Molecular Weight | 755.2 g/mol | PubChem |

| IUPAC Name | (E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-2-enamide | PubChem |

| XLogP3 | 6.6 | PubChem |

| Monoisotopic Mass | 750.92554 Da | PubChem |

Biological Activity and Therapeutic Potential

The psammaplysene family of compounds exhibits a wide range of biological effects, including antibacterial, antimalarial, antiviral, and anticancer properties. The primary reported biological activity of this compound is the inhibition of FOXO1a (Forkhead box protein O1a) nuclear export.

FOXO1a Inhibition: this compound has been identified as an inhibitor of FOXO1a-mediated nuclear export, although it is noted to be less potent than its counterpart, psammaplysene A. FOXO transcription factors are crucial regulators of cellular processes such as cell growth, metabolism, and stress resistance. By preventing the export of FOXO1a from the nucleus, this compound can potentially modulate these pathways. This mechanism is of particular interest in cancer research, as the loss of nuclear FOXO function is associated with tumorigenesis.

Mechanism of Action and Signaling Pathways

The mechanism of action for psammaplysenes is an active area of research. For the closely related and more potent psammaplysene A, its neuroprotective effects have been linked to the direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction is dependent on the presence of RNA, suggesting that psammaplysene A modulates the function of HNRNPK in RNA metabolism. HNRNPK is a key protein involved in numerous cellular processes, including transcription, splicing, and translation. Given the structural similarity, it is plausible that this compound may share a similar molecular target.

The inhibition of FOXO1a nuclear export by psammaplysenes positions them as modulators of the PI3K/Akt signaling pathway, which is a critical regulator of FOXO protein localization and activity.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Total Synthesis of this compound

An efficient total synthesis for psammaplysenes A and B has been developed, which is crucial for further biological evaluation due to the limited supply from natural sources. The synthesis is flexible, allowing for the preparation of analogues for structure-activity relationship studies.

Key Methodological Steps:

-

Preparation of Key Intermediates: The synthesis commences from 4-iodophenol, which is used to prepare two key fragments that form the pseudosymmetric structure.

-

O-Alkylation: One of the fragments is prepared via O-alkylation of a dibromophenol intermediate with an Ns-protected 3-bromopropylamine.

-

Heck Reaction: A Heck reaction is employed to introduce a methyl ester group.

-

Hydrolysis: The ester is then hydrolyzed to yield a carboxylic acid intermediate.

-

Amide Coupling: The final step involves an amide coupling reaction between the two main fragments using diethylphosphocyanidate under basic conditions to assemble the complete psammaplysene skeleton.

-

Deprotection: The synthesis of this compound requires a final deprotection step to remove the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved using thiophenol and cesium carbonate in acetonitrile.

Caption: Workflow for the total synthesis of this compound.

Target Identification Protocol (Adapted from Psammaplysene A studies)

To identify the molecular target of this compound, methodologies similar to those used for psammaplysene A could be employed.

-

Synthesis of a Photo-Crosslinkable Probe: A derivative of this compound containing a photo-activatable crosslinking group and a tag (e.g., an alkyne for Click chemistry) would be synthesized.

-

Incubation and UV Crosslinking: The probe would be incubated with cell lysates (e.g., from HEK293 cells). Following incubation, the mixture is exposed to UV light to covalently link the probe to its binding partners.

-

Labeling and Visualization: The tagged protein complexes are then labeled with a fluorescent reporter molecule (e.g., TAMRA) via Click chemistry. The labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE.

-

Affinity Purification: An alternative approach involves immobilizing a this compound derivative on magnetic beads. These beads are then used to pull down interacting proteins from cell lysates.

-

Mass Spectrometry: Proteins identified by either method are excised from the gel or eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a valuable marine natural product with demonstrated biological activity as an inhibitor of FOXO1a nuclear export. Its structural similarity to the neuroprotective compound psammaplysene A suggests potential for broader therapeutic applications. The development of a total synthetic route enables further investigation into its mechanism of action and the exploration of its potential as a lead compound in drug discovery programs. Future research should focus on quantifying its inhibitory potency, elucidating its precise molecular target(s), and exploring its efficacy in relevant disease models.

References

Psammaplysene B: A Technical Guide to Its Natural Abundance, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product psammaplysene B, a bromotyrosine-derived alkaloid with significant biological activity. Due to its potential in drug discovery, understanding its natural availability, isolation methodologies, and biosynthetic origins is critical. This document synthesizes available scientific literature to present quantitative data, detail experimental protocols, and visualize key biological pathways and relationships.

Natural Abundance and Sourcing

This compound is a secondary metabolite originally isolated from the Red Sea marine sponge Psammaplysilla purpurea. It belongs to the larger family of psammaplysins, a class of over 35 related compounds characterized by a unique spiroisoxazoline-oxepine core.[1][2][3] These compounds are primarily found in sponges of the order Verongiida.[1][4]

While specific quantitative yield data for this compound from its original isolation is not detailed in the available literature, its natural supply is consistently characterized as "very limited." This scarcity has been a primary motivator for the development of total synthesis routes to enable further biological investigation.

To provide a quantitative context for this class of compounds, the table below details the reported yield for the closely related and well-studied analogue, psammaplysin A, from a different sponge species. This serves as the best available representative data for the natural abundance of psammaplysins.

Table 1: Representative Natural Abundance of a Psammaplysin Analogue

| Compound | Marine Organism | Collection Location | Wet Weight of Sponge | Dry Weight of Sponge | Yield (mg) | Yield (% of Dry Weight) | Reference |

| Psammaplysin A | Aplysinella strongylata | Bali, Indonesia | 500 g | 150 g | 3.3 mg | 0.0022% | Mudianta, I. W., et al. (2012) |

Methodologies for Isolation and Purification

The isolation of psammaplysenes from sponge biomass requires a multi-step process involving solvent extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology adapted from the successful isolation of numerous psammaplysin derivatives.

Experimental Workflow

The overall process for isolating this compound and its analogues from the sponge matrix can be visualized as follows:

Detailed Experimental Protocols

2.2.1 Sample Preparation and Extraction

-

Collection and Preparation: The sponge material (e.g., Psammaplysilla purpurea) is collected and immediately frozen. The frozen tissue is then freeze-dried (lyophilized) to remove water and subsequently ground into a fine powder to maximize surface area for extraction.

-

Solvent Maceration: The dried, powdered sponge material is exhaustively extracted at room temperature using a solvent system capable of solubilizing a broad range of polarities, typically a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH). This process is repeated multiple times to ensure complete extraction.

-

Concentration: The resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude organic extract.

2.2.2 Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in an aqueous methanol solution and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). This step separates compounds based on their polarity, with psammaplysenes typically concentrating in the ethyl acetate and/or n-butanol fractions.

-

Vacuum Liquid Chromatography (VLC): The bioactive fraction (e.g., EtOAc) is subjected to VLC over a silica gel stationary phase. The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate) to yield several sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): Sub-fractions showing the presence of target compounds by preliminary analysis (e.g., thin-layer chromatography or LC-MS) are further purified using reversed-phase HPLC (e.g., on a C18 column). A typical mobile phase involves a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier. This final step isolates individual compounds, including this compound, to high purity.

2.2.3 Structural Elucidation and Quantification

-

Analysis: The structure of the purified compound is confirmed using standard spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

-

Quantification: The natural abundance (yield) is calculated by dividing the mass of the pure, isolated compound by the initial dry weight of the sponge material, typically expressed as a percentage.

Biological Context: Biosynthesis and Ecological Role

While the precise enzymatic steps remain to be fully elucidated, a putative biosynthetic pathway for the psammaplysin core has been proposed based on known precursors and intermediates in bromotyrosine alkaloid metabolism.

Proposed Biosynthetic Pathway

The biosynthesis is thought to originate from the common amino acid L-phenylalanine. A series of enzymatic transformations, including hydroxylation, bromination, and oxidative rearrangement via a key arene oxide intermediate, leads to the formation of the characteristic spiroisoxazoline-oxepine scaffold.

Ecological Role

Like many marine natural products from sessile (non-moving) organisms, this compound is believed to function as a chemical defense agent. Sponges, being soft-bodied and stationary, are vulnerable to a variety of environmental pressures. The production of bioactive secondary metabolites provides a crucial survival advantage.

References

Spectroscopic and Mechanistic Insights into Psammaplysene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a brominated tyrosine-derived metabolite originally isolated from a marine sponge of the Psammaplysilla genus. It, along with its analogue psammaplysene A, has garnered interest within the scientific community for its biological activity, particularly as an inhibitor of the nuclear export of the Forkhead box protein O1a (FOXO1a).[1][2] This activity positions this compound as a potential lead compound in the development of therapeutics targeting cellular pathways regulated by FOXO1a, which are often dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its characterization, and a visualization of its known mechanism of action and synthetic workflow.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data obtained from the total synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.34 | s | |

| 6 | 7.34 | s | |

| 7 | 6.49 | d | 15.5 |

| 8 | 6.94 | dt | 15.5, 7.0 |

| 10 | 3.49 | t | 7.0 |

| 11 | 2.74 | t | 7.0 |

| 1' | 7.31 | s | |

| 5' | 7.31 | s | |

| 7' | 3.51 | t | 7.0 |

| 8' | 2.90 | t | 7.0 |

| N-CH₃ | 3.14 | s | |

| N-CH₃ | 2.33 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.8 |

| 2 | 134.4 |

| 3 | 115.8 |

| 4 | 154.2 |

| 5 | 115.8 |

| 6 | 134.4 |

| 7 | 125.1 |

| 8 | 141.8 |

| 9 | 168.4 |

| 10 | 35.7 |

| 11 | 52.1 |

| 1' | 135.2 |

| 2' | 133.8 |

| 3' | 115.5 |

| 4' | 153.9 |

| 5' | 115.5 |

| 6' | 133.8 |

| 7' | 36.1 |

| 8' | 61.8 |

| N-CH₃ | 42.9 |

| N-CH₃ | 36.4 |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass |

| ESI+ | 812.8685 | C₂₇H₂₉Br₄N₃O₃Na | 812.8685 |

Experimental Protocols

The following protocols are based on the methods reported for the total synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to enable the complete and unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an electrospray ionization (ESI) source in positive ion mode. The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was measured. The high-resolution data allowed for the determination of the elemental composition of the molecule, confirming its molecular formula.

Visualizations

Total Synthesis Workflow

The total synthesis of this compound provides a scalable route to access this natural product for further biological evaluation. The following diagram outlines the key transformations in the synthetic sequence.

Caption: Key stages in the total synthesis of this compound.

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the nuclear export of the transcription factor FOXO1a. This process is crucial in regulating cellular processes such as apoptosis and cell cycle arrest. The diagram below illustrates the proposed mechanism of action.

Caption: this compound inhibits FOXO1a nuclear export.

References

Unveiling Psammaplysene B: A Technical Guide to its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B, a bromotyrosine-derived alkaloid, has been identified from the marine sponge Psammaplysilla sp. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological evaluation of this compound, with a focus on its role as an inhibitor of the FOXO1a nuclear export pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Discovery and Isolation

This compound was first reported as a naturally occurring inhibitor of the Forkhead box protein O1a (FOXO1a) nuclear export. Its discovery stemmed from a screening of a marine natural product extract library aimed at identifying compounds that could counteract the effects of PTEN deficiency in cells. The producing organism was identified as a marine sponge of the genus Psammaplysilla, collected from the Indian Ocean.

While a detailed, step-by-step isolation protocol for this compound from the crude sponge extract is not extensively documented in the initial discovery literature, a general methodology for the extraction of bioactive metabolites from Psammaplysilla sp. has been described. This process typically involves the extraction of the sponge tissue with organic solvents.

General Experimental Protocol: Extraction of Bioactive Metabolites from Psammaplysilla sp.

A general procedure for extracting metabolites from Psammaplysilla sp. involves the following steps:

-

Sample Preparation: The sponge material is minced or homogenized.

-

Solvent Extraction: The prepared sponge tissue is subjected to extraction with a polar organic solvent, such as methanol or a mixture of dichloromethane and methanol. This process is often carried out over an extended period to ensure efficient extraction of the secondary metabolites.

-

Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is subsequently removed under reduced pressure to yield a crude extract.

-

Fractionation and Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18 material, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds, including this compound.

Chemical Structure and Properties

The structure of this compound was elucidated through spectroscopic analysis and confirmed by total synthesis. It is a dimeric bromotyrosine derivative, closely related in structure to its congener, psammaplysene A.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₄Br₄N₄O₄ |

| Molecular Weight | 760.07 g/mol |

| General Class | Bromotyrosine Alkaloid |

| Key Structural Features | Dimeric structure, two brominated tyrosine units |

Biological Activity: Inhibition of FOXO1a Nuclear Export

The primary biological activity attributed to this compound is the inhibition of FOXO1a nuclear export. FOXO1a is a transcription factor that acts as a tumor suppressor by regulating the expression of genes involved in cell cycle arrest and apoptosis. In many cancers, the PI3K/Akt signaling pathway is constitutively active, leading to the phosphorylation of FOXO1a and its subsequent export from the nucleus to the cytoplasm, thereby inactivating its tumor-suppressive functions.

This compound has been shown to counteract this process, promoting the nuclear retention of FOXO1a. This activity suggests its potential as a therapeutic agent in cancers characterized by a dysfunctional PTEN/PI3K/Akt pathway.

Quantitative Biological Activity Data

Table 2: Biological Activity of this compound

| Target | Activity | Quantitative Data (IC50) |

| FOXO1a Nuclear Export | Inhibition | Data not available |

Experimental Protocols

FOXO1a Nuclear Export Inhibition Assay

A common method to assess the inhibition of FOXO1a nuclear export involves a high-content screening assay using a cell line that stably expresses a fluorescently tagged FOXO1a protein (e.g., FOXO1a-GFP).

-

Cell Culture: U2OS cells stably expressing FOXO1a-GFP are cultured in a suitable medium.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO). Positive controls, such as the known PI3K inhibitor wortmannin or the CRM1 inhibitor leptomycin B, are also included.

-

Incubation: The cells are incubated for a specific period to allow for the compound to exert its effect on FOXO1a localization.

-

Imaging: The subcellular localization of FOXO1a-GFP is visualized using high-content imaging systems. The nuclei are typically counterstained with a fluorescent DNA dye (e.g., Hoechst).

-

Image Analysis: Automated image analysis software is used to quantify the nuclear and cytoplasmic fluorescence intensity of FOXO1a-GFP in individual cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear localization.

-

Data Analysis: The dose-response relationship is plotted, and the IC50 value is calculated as the concentration of the compound that causes 50% of the maximal nuclear accumulation of FOXO1a.

Total Synthesis of this compound

The total synthesis of this compound has been achieved, providing a route to obtain the compound for further biological studies and confirming its structure. A key final step in a reported synthesis involves the removal of a protecting group.

Final Deprotection Step in the Total Synthesis of this compound

The nosyl (Ns) protecting group is removed from a precursor molecule to yield this compound. This is typically achieved by treating the Ns-protected precursor with a nucleophile, such as thiophenol, in the presence of a base like cesium carbonate (Cs₂CO₃) in an appropriate solvent (e.g., acetonitrile).

Visualizations

Logical Relationship of this compound Discovery

Caption: Workflow for the discovery of this compound.

Signaling Pathway of FOXO1a Regulation and this compound Intervention

Caption: this compound inhibits the nuclear export of FOXO1a.

Conclusion

This compound represents a promising marine-derived natural product with a specific mechanism of action targeting the FOXO1a transcription factor pathway. Its ability to promote the nuclear localization of FOXO1a highlights its potential for further investigation as a lead compound in the development of novel anticancer therapies, particularly for tumors with aberrant PI3K/Akt signaling. Further research is warranted to fully elucidate its potency, selectivity, and in vivo efficacy. The development of a robust total synthesis will be crucial for accessing sufficient quantities of this compound to support these future studies.

The Pivotal Role of Bromotyrosine Derivatives in Marine Ecology: A Technical Guide

Abstract

Marine sponges of the order Verongida, along with other marine invertebrates, produce a diverse arsenal of secondary metabolites known as bromotyrosine derivatives. These compounds are not mere metabolic curiosities; they are key players in the intricate web of marine ecological interactions. This technical guide provides an in-depth exploration of the multifaceted roles of bromotyrosine derivatives, focusing on their functions in chemical defense, antifouling, and microbial community modulation. We present a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemical ecology of these fascinating marine natural products and their potential for biotechnological applications.

Introduction

The marine environment is a hypercompetitive landscape where sessile organisms, such as sponges, must develop sophisticated strategies to survive and thrive. Lacking the mobility to flee from predators or competitors, these organisms have evolved a complex chemical repertoire to defend themselves, deter foulers, and manage their microbial symbionts. Among the most prominent of these chemical defenses are the bromotyrosine derivatives, a large and structurally diverse class of alkaloids characterized by the presence of one or more bromine-substituted tyrosine residues[1].

First identified in 1913, over 360 bromotyrosine derivatives have now been characterized, primarily from sponges of the order Verongida[1]. These compounds exhibit a wide range of biological activities, including potent antimicrobial, antifouling, and cytotoxic effects, underscoring their ecological significance[1][2]. Their unique chemical structures and potent bioactivities have also made them attractive targets for drug discovery and development.

This guide will delve into the core ecological functions of bromotyrosine derivatives, presenting the current state of knowledge in a structured and accessible format for the scientific community.

Chemical Defense Against Predation

A primary ecological role of bromotyrosine derivatives is to deter feeding by predators. Sponges are known to produce these compounds as a chemical defense mechanism, often in response to tissue damage. This wound-activated defense can make the sponge unpalatable or toxic to potential consumers.

The cytotoxicity of many bromotyrosine derivatives is a key aspect of their defensive capabilities. When predators, such as fish or invertebrates, attempt to consume the sponge, the release of these compounds can cause immediate negative effects, leading to learned avoidance.

Antifouling Properties

Biofouling, the accumulation of unwanted microorganisms, plants, algae, and animals on submerged structures, is a major challenge for marine organisms. For sessile filter-feeders like sponges, maintaining clear surfaces is crucial for feeding and respiration. Bromotyrosine derivatives play a significant role in preventing the settlement and growth of fouling organisms.

Many of these compounds exhibit potent activity against the larval stages of common fouling organisms, such as barnacles and bryozoans. They can inhibit larval settlement, induce mortality, or interfere with the adhesion mechanisms of these organisms.

Table 1: Antifouling Activity of Selected Bromotyrosine Derivatives

| Compound | Target Organism | Activity | Concentration (µM) | Reference |

| Bastadin-3 | Balanus improvisus (Barnacle) | Inhibition of larval settling | 1 - 10 | [3] |

| Bastadin-4 | Balanus improvisus (Barnacle) | Inhibition of larval settling | 1 - 10 | |

| Bastadin-9 | Balanus improvisus (Barnacle) | Inhibition of larval settling | 1 - 10 | |

| Bastadin-16 | Balanus improvisus (Barnacle) | Inhibition of larval settling | 1 - 10 | |

| Hemibastadin-1 | Balanus improvisus (Barnacle) | Inhibition of larval settling | 1 - 10 | |

| Aplysamine-2 | Balanus improvisus (Barnacle) | Inhibition of larval settling | 1 - 10 | |

| Psammaplin A | Balanus improvisus (Barnacle) | Inhibition of larval settling | 1 - 10 | |

| 5,5'-dibromohemibastadin-1 | Balanus improvisus (Barnacle) | Settlement inhibition | 10 | |

| Aplyzanzines C-F | Marine Bacteria & Microalgae | Antifouling & Quorum Sensing Inhibition | Not specified | |

| Agelorin A | Acetylcholinesterase | Inhibition (potential antifouling mechanism) | IC50 = 0.7 ± 0.1 |

Modulation of Microbial Communities and Antimicrobial Activity

Sponges host complex and diverse microbial communities that are essential for their health and metabolism. Bromotyrosine derivatives are believed to play a role in structuring these microbial consortia by selectively inhibiting the growth of pathogenic or competing microorganisms while allowing beneficial symbionts to flourish. This antimicrobial activity also contributes to their defensive and antifouling properties.

These compounds have shown activity against a broad spectrum of marine and terrestrial bacteria and fungi. Their mechanisms of action are varied and can include the inhibition of essential enzymes and disruption of cell membranes.

Table 2: Antimicrobial Activity of Selected Bromotyrosine Derivatives

| Compound | Target Organism | Activity | MIC (µg/mL) | Reference |

| EXEG1706 | Various clinical isolates (Gram-positive) | Antimicrobial | 2.5 - 25 | |

| Purpuramines K & L | Gram-positive and Gram-negative bacteria | Antimicrobial | Not specified | |

| Anomoian A | Bacteria | Strong antimicrobial activity | Not specified | |

| Ianthelliformisamine C | Pseudomonas aeruginosa | Bactericidal | 53.1 | |

| Aeroplysinin-1 | Cutibacterium acnes | Antibacterial | - | |

| Aeroplysinin-1 | Enterococci | Antibacterial | - | |

| Aeroplysinin-1 | Staphylococci | Antibacterial | - |

Enzyme Inhibition and Other Bioactivities

The ecological roles of bromotyrosine derivatives are underpinned by their ability to interact with and inhibit key biological macromolecules. This includes enzymes involved in fundamental cellular processes, making them potent tools for disrupting the physiology of competitors and predators.

Table 3: Enzyme Inhibition by Selected Bromotyrosine Derivatives

| Compound | Target Enzyme | Activity | IC50 | Reference |

| Psammaplin A | Histone Deacetylase 1 (HDAC1) | Inhibition | 45 nM | - |

| Psammaplin A | DNA Methyltransferases (DNMTs) | Inhibition | 18.6 nM | - |

| Agelorin A | Acetylcholinesterase (AChE) | Inhibition | 0.7 ± 0.1 µM |

Experimental Protocols

Isolation and Characterization of Bromotyrosine Derivatives

A general workflow for the isolation of bromotyrosine derivatives from marine sponges involves several key steps, often guided by bioassays to track the active compounds.

Protocol:

-

Sample Collection and Preparation: Sponge samples are collected from their marine habitat and immediately frozen or preserved in ethanol. In the laboratory, the samples are lyophilized (freeze-dried) to remove water and then ground into a fine powder.

-

Extraction: The powdered sponge material is extracted with a suitable solvent system, typically a mixture of dichloromethane and methanol, to isolate a wide range of metabolites.

-

Fractionation: The crude extract is then subjected to a series of fractionation steps to separate the complex mixture into simpler fractions. This often begins with solvent partitioning (e.g., between n-butanol and water), followed by column chromatography over stationary phases like silica gel or C18 reverse-phase silica.

-

Purification: Bioassay-guided fractionation is often employed, where each fraction is tested for the desired biological activity (e.g., antifouling or antimicrobial). The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the pure bromotyrosine derivatives.

-

Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and various 2D techniques) and high-resolution mass spectrometry (HR-MS).

Antifouling Bioassay: Barnacle Larval Settlement Assay

This assay is commonly used to evaluate the potential of compounds to inhibit the settlement of barnacle larvae, a key process in macrofouling.

Protocol:

-

Larval Rearing: Barnacle (Balanus improvisus) larvae (cyprids) are reared in the laboratory from adult broodstock.

-

Assay Preparation: The assay is typically conducted in multi-well plates. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to filtered seawater in the wells to achieve a range of final concentrations. A solvent control (seawater with DMSO) is also included.

-

Larval Addition: A known number of competent cyprid larvae are added to each well.

-

Incubation: The plates are incubated under controlled conditions (e.g., 20°C, dark) for a period of 24-48 hours.

-

Assessment: After incubation, the number of settled and metamorphosed larvae in each well is counted under a dissecting microscope. The percentage of settlement inhibition is calculated relative to the solvent control. The EC50 value (the concentration that inhibits 50% of larval settlement) can then be determined. A toxicity assay, often using brine shrimp (Artemia salina), is typically run in parallel to ensure that the observed settlement inhibition is not due to general toxicity.

Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth medium to a concentration of approximately 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The bromotyrosine derivative is dissolved in an appropriate solvent and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm (OD600) with a microplate reader.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of bromotyrosine derivatives stem from their ability to interact with specific molecular targets and modulate key signaling pathways. Two well-studied examples are the inhibition of histone deacetylases by psammaplin A and the modulation of ryanodine receptors by bastadins.

Psammaplin A: Histone Deacetylase (HDAC) Inhibition

Psammaplin A is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote chromatin condensation, leading to transcriptional repression.

The inhibition of HDACs by psammaplin A results in hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that are normally silenced. This can lead to a variety of cellular outcomes, including cell cycle arrest, apoptosis (programmed cell death), and the induction of tumor suppressor genes. This mechanism is believed to be central to the cytotoxic and antiproliferative activities of psammaplin A, contributing to its role in chemical defense.

Bastadins: Modulation of Ryanodine Receptors

The bastadins are a group of macrocyclic bromotyrosine derivatives that have been shown to be potent modulators of ryanodine receptors (RyRs). RyRs are large ion channels located on the membrane of the sarcoplasmic/endoplasmic reticulum that are responsible for the release of intracellular calcium (Ca2+), a critical second messenger in many cellular processes.

Bastadins can either stabilize the open or closed state of the RyR channel, depending on the specific congener. For example, bastadin 10 has been shown to dramatically stabilize the open conformation of the RyR1 channel in an FKBP12-dependent manner. This leads to a sustained release of Ca2+ from intracellular stores, which can have profound effects on cellular function, including muscle contraction, neurotransmission, and apoptosis. This potent disruption of calcium homeostasis is a likely contributor to the defensive properties of bastadins.

Biosynthesis of Bromotyrosine Derivatives

The biosynthesis of bromotyrosine derivatives begins with the amino acid L-tyrosine. The incorporation of bromine atoms into the tyrosine ring is a key step, followed by a series of enzymatic modifications that lead to the vast structural diversity observed in this class of compounds. Studies using radiolabeled precursors have shown that L-tyrosine, L-3-bromotyrosine, and L-3,5-dibromotyrosine are key intermediates in the biosynthesis of compounds like dibromoverongiaquinol and aeroplysinin-1 in the sponge Aplysina fistularis.

Conclusion and Future Directions

Bromotyrosine derivatives are a cornerstone of the chemical ecology of many marine sponges and other invertebrates. Their potent and diverse biological activities underscore their importance in mediating interactions with predators, competitors, and microbial communities. The detailed understanding of their ecological roles, mechanisms of action, and biosynthesis provides a rich platform for future research.

For drug development professionals, the unique chemical scaffolds and potent bioactivities of bromotyrosine derivatives offer exciting opportunities for the discovery of new therapeutic agents. Further exploration of their mechanisms of action, particularly through "-omics" technologies and advanced molecular modeling, will undoubtedly reveal new targets and applications.

For marine ecologists and chemical biologists, there is still much to learn about the in-situ regulation of bromotyrosine production, the role of microbial symbionts in their biosynthesis, and the synergistic effects of these compounds in the complex chemical landscape of the marine environment. Continued research in this area will not only deepen our understanding of marine ecosystems but also pave the way for the development of novel, environmentally friendly antifouling technologies and other biotechnological applications.

References

- 1. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance [mdpi.com]

- 2. Quorum Sensing Inhibitory and Antifouling Activities of New Bromotyrosine Metabolites from the Polynesian Sponge Pseudoceratina n. sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifouling activity of bromotyrosine-derived sponge metabolites and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Psammaplysene B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of psammaplysene B, a marine-derived bromotyrosine alkaloid. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates the existing knowledge and draws parallels with its closely related and more extensively studied analog, psammaplysene A. The guide covers known biological activities, detailed experimental protocols for relevant assays, and visual representations of implicated signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Presentation

This compound was identified alongside psammaplysene A as an inhibitor of the nuclear export of the transcription factor FOXO1a.[1][2] This activity is significant as the nuclear localization of FOXO1a is crucial for its tumor-suppressive functions. While psammaplysene A was found to be the more potent of the two, specific inhibitory concentrations for this compound have not been detailed in the primary literature.[1]

Table 1: Summary of Known Biological Activities of Psammaplysenes

| Compound | Biological Activity | Cell Line / Model | Quantitative Data (IC₅₀) | Reference |

| This compound | Inhibitor of FOXO1a nuclear export | PTEN-deficient cancer cells | Not Reported | [1] |

| Antiproliferative Activity | KB cancer cells | "Moderate" - No specific IC₅₀ reported | ||

| Psammaplysene A | Inhibitor of FOXO1a nuclear export | PTEN-deficient cancer cells | More potent than this compound (specific IC₅₀ not reported) | [1] |

| Neuroprotective agent | in vitro and in vivo models of neurodegeneration | Not Applicable | ||

| Binds to HNRNPK | HEK293 cells, C. elegans | Not Applicable |

Table 2: Structural Comparison of Psammaplysene A and B

Psammaplysene A and B are structurally related dimeric bromotyrosine-derived alkaloids. Their distinct structures likely account for the observed differences in the potency of their biological activities.

| Feature | Psammaplysene A | This compound |

| Chemical Formula | C₂₇H₃₅Br₄N₃O₃ | C₂₁H₂₆Br₄N₂O₂ |

| Molecular Weight | 769.2 g/mol | 670.07 g/mol |

| Structural Image |  |  |

| Key Structural Difference | Contains a prop-2-enamide linker. | Contains a simpler amide linkage. |

Note: The image for this compound is derived from a research publication and is illustrative of the core structure.

Experimental Protocols

The primary reported biological activity of this compound is the inhibition of FOXO1a nuclear export. Below is a detailed protocol for a high-content screening assay designed to identify and quantify compounds with this activity.

Experiment: High-Content Analysis of FOXO1a Nuclear Localization

Objective: To quantify the effect of this compound on the subcellular localization of FOXO1a.

Materials:

-

U2OS human osteosarcoma cells stably expressing GFP-tagged FOXO1a (U2OS-FOXO1a-GFP).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

This compound (dissolved in DMSO to create a stock solution).

-

Wortmannin (positive control, PI3K inhibitor).

-

Leptomycin B (positive control, CRM1/exportin 1 inhibitor).

-

Hoechst 33342 nuclear stain.

-

Phosphate Buffered Saline (PBS).

-

384-well, black-walled, clear-bottom imaging plates.

-

High-content imaging system and analysis software.

Protocol:

-

Cell Plating:

-

Trypsinize and resuspend U2OS-FOXO1a-GFP cells in complete DMEM.

-

Seed 2,000 cells per well in a 384-well plate.

-

Incubate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMEM. A typical concentration range for screening would be from 10 nM to 100 µM.

-

Include wells for vehicle control (DMSO), positive control (e.g., 10 µM Wortmannin), and negative control (untreated cells).

-

Carefully remove the media from the cell plate and add the compound dilutions.

-

Incubate for a predetermined time, for instance, 2 hours at 37°C, 5% CO₂.

-

-

Staining and Fixation (Optional, for endpoint assays):

-

For live-cell imaging, add Hoechst 33342 directly to the wells to a final concentration of 1 µg/mL and incubate for 15 minutes.

-

For fixed-cell imaging, gently wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100, and then stain with Hoechst 33342.

-

-

Image Acquisition:

-

Acquire images using a high-content imaging system.

-

Use two channels: one for GFP (to visualize FOXO1a) and one for DAPI (to visualize the nucleus via Hoechst stain).

-

Capture multiple fields per well to ensure robust data.

-

-

Image Analysis:

-

Use automated image analysis software to segment the images and identify individual cells and their nuclei based on the Hoechst stain.

-

Quantify the mean fluorescence intensity of GFP in both the nuclear and cytoplasmic compartments for each cell.

-

Calculate the ratio of nuclear to cytoplasmic GFP intensity as a measure of FOXO1a nuclear localization.

-

-

Data Analysis:

-

Average the nuclear-to-cytoplasmic intensity ratios for all cells within a well.

-

Normalize the data to the vehicle control.

-

Plot the normalized nuclear localization against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

-

Signaling Pathways and Visualization

PI3K/Akt/FOXO1 Signaling Pathway

The subcellular localization of FOXO1 is primarily regulated by the PI3K/Akt signaling pathway. In the presence of growth factors, PI3K is activated, leading to the activation of the kinase Akt. Akt then phosphorylates FOXO1 at multiple sites, which creates a binding site for 14-3-3 proteins. This complex is then exported from the nucleus via the CRM1 exportin, sequestering FOXO1 in the cytoplasm and inhibiting its transcriptional activity. Psammaplysenes are thought to interfere with this nuclear export process.

Caption: The PI3K/Akt signaling pathway regulating FOXO1 nuclear export.

Proposed Mechanism of Action via HNRNPK

Research on psammaplysene A has identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding partner. HNRNPK is a multifunctional protein involved in transcription, RNA processing, and signal transduction. It is plausible that this compound shares this target. By binding to HNRNPK, this compound could modulate its activity, potentially interfering with signaling cascades that influence the cellular transport machinery, including the CRM1-dependent nuclear export of FOXO1.

Caption: Proposed mechanism of this compound via HNRNPK.

Experimental Workflow Visualization

The preliminary biological screening of a natural product like this compound typically follows a structured workflow, from initial hit identification to more detailed mechanistic studies.

Caption: General workflow for preliminary biological screening.

Conclusion and Future Directions

This compound has been identified as a bioactive marine natural product with the ability to inhibit the nuclear export of the FOXO1a transcription factor. However, there is a notable lack of specific quantitative data on its potency and a full elucidation of its mechanism of action. The close structural and functional relationship with psammaplysene A suggests that HNRNPK is a plausible target, but this requires direct experimental validation for this compound.

Future research should prioritize:

-

Quantitative Biological Evaluation: Determining the IC₅₀ value of this compound in FOXO1a nuclear export assays and a panel of cancer cell lines to establish its potency and therapeutic window.

-

Target Deconvolution: Employing chemical proteomics and other target identification methods to confirm whether HNRNPK is a direct target of this compound.

-

Mechanism of Action Studies: Investigating the downstream effects of this compound treatment on HNRNPK function and the PI3K/Akt signaling pathway to fully understand how it modulates FOXO1a localization.

A thorough investigation of these aspects will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.

References

Psammaplysene B: A Technical Guide to its Function as a FOXO1a Nuclear Export Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead box O1 (FOXO1a) transcription factor is a critical regulator of cellular processes including apoptosis, cell cycle arrest, and metabolism. Its activity is tightly controlled by its subcellular localization. In many pathological conditions, such as cancers with a loss-of-function mutation in the tumor suppressor PTEN, FOXO1a is actively exported from the nucleus to the cytoplasm, abrogating its tumor-suppressive functions. Psammaplysene B, a bromotyrosine derivative isolated from a marine sponge of the Psammaplysilla species, has been identified as an inhibitor of FOXO1a nuclear export. This technical guide provides an in-depth overview of the mechanism of action of this compound, the relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. While its analogue, psammaplysene A, is more potent and has been more extensively studied, this compound represents a valuable tool for research and potential therapeutic development.

Introduction to FOXO1a Regulation

The subcellular localization of FOXO1a is primarily regulated by the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] In the absence of growth factor signaling, the tumor suppressor PTEN is active and prevents the activation of PI3K. This leads to unphosphorylated, active FOXO1a residing in the nucleus where it can bind to the promoters of its target genes.

Upon stimulation by growth factors, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt.[2] Activated Akt then phosphorylates FOXO1a on three conserved residues (Thr24, Ser256, and Ser319).[3] This phosphorylation event creates a binding site for 14-3-3 proteins, which masks the nuclear localization signal (NLS) of FOXO1a and facilitates its export from the nucleus to the cytoplasm via the CRM1-dependent nuclear export machinery.[4] In the cytoplasm, FOXO1a is unable to exert its transcriptional activity and can be targeted for ubiquitination and proteasomal degradation.[5] Loss of PTEN function leads to constitutive activation of the PI3K/Akt pathway and, consequently, the persistent cytoplasmic localization and inactivation of FOXO1a.

This compound as a FOXO1a Nuclear Export Inhibitor

This compound and its more potent analogue, psammaplysene A, were discovered in a high-content screen for small molecules that could restore the nuclear localization of FOXO1a in PTEN-deficient cells. By inhibiting the nuclear export of FOXO1a, this compound effectively traps the transcription factor in the nucleus, allowing it to activate its target genes and restore its tumor-suppressive functions.

Mechanism of Action

The precise molecular target of the psammaplysenes is still under investigation. While they inhibit the net nuclear export of FOXO1a, it is not definitively known if they directly interact with components of the nuclear export machinery, such as CRM1, or if they act on an upstream regulator. Interestingly, one study has suggested that the direct target of psammaplysene A may be the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein. In this proposed model, the interaction with HNRNPK indirectly leads to the nuclear retention of FOXO1a. Further research is required to confirm if this compound shares this mechanism.

The following diagram illustrates the proposed signaling pathway and the inhibitory effect of this compound:

Quantitative Data

Quantitative data for this compound is limited in the current literature, with psammaplysene A being the more characterized compound. However, the available data indicates a clear inhibitory effect on FOXO1a nuclear export.

| Compound | IC50 for FOXO1a Nuclear Export Inhibition | Source |

| Psammaplysene A | 0.7 µM | |

| This compound | 1.3 µM |

Table 1: Comparative Inhibitory Potency of Psammaplysenes A and B

Further dose-response studies are required to fully characterize the effects of this compound on FOXO1a nuclear localization and the subsequent changes in the expression of its target genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound on FOXO1a.

High-Content Screening for FOXO1a Nuclear Localization

This protocol is adapted from the methods used in the initial discovery of the psammaplysenes.

Objective: To quantify the effect of this compound on the nuclear localization of FOXO1a in a cellular context.

Materials:

-

PTEN-deficient human cancer cell line (e.g., U2OS)

-

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

-

96- or 384-well clear-bottom imaging plates

-

FOXO1a-GFP fusion protein expression vector

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Paraformaldehyde (4% in PBS)

-

Hoechst 33342 nuclear stain

-

High-content imaging system and analysis software

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed PTEN-deficient cells into 96- or 384-well clear-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging.

-

Transfection: Transfect the cells with a vector expressing a FOXO1a-GFP fusion protein according to the manufacturer's protocol for the chosen transfection reagent.

-

Incubation: Allow the cells to express the fusion protein for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the wells and include a DMSO vehicle control.

-

Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-4 hours).

-

Fixation: Carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and then stain with Hoechst 33342 to label the nuclei.

-

Imaging: Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.

-

Analysis: Use image analysis software to segment the cells into nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the mean fluorescence intensity of FOXO1a-GFP in both compartments for each cell. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of FOXO1a nuclear localization.

Western Blotting for FOXO1a Phosphorylation

Objective: To determine if this compound affects the phosphorylation status of FOXO1a at key Akt-regulated sites.

Materials:

-

Cell line of interest (e.g., PTEN-deficient or wild-type)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FOXO1 (Ser256), anti-total FOXO1, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations and for different time points. Include appropriate controls (e.g., DMSO vehicle, growth factor stimulation).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Luciferase Reporter Assay for FOXO1a Transcriptional Activity

Objective: To measure the effect of this compound-induced nuclear localization of FOXO1a on its transcriptional activity.

Materials:

-

Cell line of interest

-

FOXO-responsive firefly luciferase reporter plasmid (containing tandem repeats of the Forkhead responsive element, FHRE)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Workflow Diagram:

Procedure:

-

Transfection: Co-transfect cells with the FHRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Incubation: Allow 24 hours for plasmid expression.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate for an additional 16-24 hours to allow for transcription and translation of the luciferase reporter.

-

Cell Lysis and Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the regulation of FOXO1a. As an inhibitor of FOXO1a nuclear export, it has the potential to counteract the effects of aberrant PI3K/Akt signaling, a hallmark of many cancers. While less potent than its analogue, psammaplysene A, its distinct structure may offer different pharmacokinetic or pharmacodynamic properties that warrant further investigation.

Future research should focus on:

-

Target Identification: Unambiguously identifying the direct molecular target of this compound.

-

Dose-Response Characterization: Performing detailed dose-response studies to quantify its effects on FOXO1a localization and the expression of downstream target genes (e.g., p27/CDKN1B, Cyclin D1/D2, RAG1/2).

-

In Vivo Efficacy: Evaluating the efficacy of this compound in preclinical models of diseases characterized by FOXO1a dysregulation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to develop more potent and selective inhibitors.

The study of this compound and related compounds will undoubtedly provide further insights into the complex regulation of FOXO transcription factors and may pave the way for novel therapeutic strategies.

References

- 1. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Proteasomal degradation of the FoxO1 transcriptional regulator in cells transformed by the P3k and Akt oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The psammaplysenes, specific inhibitors of FOXO1a nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Psammaplysene B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of psammaplysene B, a naturally occurring dibromotyrosine-derived metabolite. The synthetic route described is based on the flexible and efficient approach developed by Georgiades and Clardy, which utilizes a common starting material to construct the pseudosymmetric structure of the target molecule. This document includes a summary of starting materials and reagents, detailed experimental protocols for key transformations, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The total synthesis of this compound commences from the readily available starting material, 4-iodophenol. The synthetic pathway involves a series of key transformations to construct the two main fragments of the molecule, which are subsequently coupled and deprotected to yield the final product. The key reactions in this synthesis include:

-

Directed ortho-bromination: Introduction of two bromine atoms ortho to the hydroxyl group of the phenol.

-

O-alkylation: Functionalization of the phenolic hydroxyl group.

-

Heck reaction: Carbon-carbon bond formation to introduce the acrylate moiety.

-

Amide coupling: Formation of the central amide bond to connect the two main fragments.

-

Deprotection: Removal of the nosyl protecting group to furnish the final this compound.

Starting Materials and Reagents

The following tables summarize the key starting materials and reagents required for the synthesis of this compound, organized by the major synthetic steps.

Table 1: Synthesis of the Carboxylic Acid Fragment

| Step | Starting Material | Reagents & Catalysts | Solvent(s) |

| Ortho-bromination | 4-Iodophenol | N-bromo-tert-butylamine | Toluene |

| O-alkylation | 2,6-Dibromo-4-iodophenol | Ns-protected 3-bromopropylamine, Cesium carbonate (Cs₂CO₃) | Acetonitrile |

| N-methylation | Alkylated phenol | Methanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Toluene |

| Heck Reaction | N-methylated intermediate | Methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Potassium acetate (KOAc), Tetrabutylammonium bromide (Bu₄NBr) | DMF |

| Hydrolysis | Methyl ester | Potassium hydroxide (KOH) | Methanol/Water |

Table 2: Synthesis of the Amine Fragment

| Step | Starting Material | Reagents & Catalysts | Solvent(s) |

| O-alkylation | 2,6-Dibromo-4-iodophenol | Boc-protected 3-bromopropylamine, Cesium carbonate (Cs₂CO₃) | Acetonitrile |

| Heck Reaction | Alkylated phenol | Methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Potassium acetate (KOAc), Tetrabutylammonium bromide (Bu₄NBr) | DMF |

| Hydrolysis | Methyl ester | Potassium hydroxide (KOH) | Methanol/Water |

| Boc Deprotection | Boc-protected amine | Trifluoroacetic acid (TFA) | Dichloromethane |

Table 3: Final Assembly and Deprotection

| Step | Starting Materials | Reagents & Catalysts | Solvent(s) |

| Amide Coupling | Carboxylic acid fragment, Amine fragment | Diethylphosphocyanidate (DEPC), Triethylamine (Et₃N) | THF |

| Nosyl Deprotection | Ns-protected this compound | Thiophenol, Cesium carbonate (Cs₂CO₃) | Acetonitrile |

Experimental Protocols

The following are detailed protocols for the key experimental steps in the total synthesis of this compound.

Synthesis of 2,6-Dibromo-4-iodophenol (Precursor)

-

Preparation: To a solution of 4-iodophenol in toluene at -30 °C, a solution of N-bromo-tert-butylamine in toluene is added dropwise.

-

Reaction: The reaction mixture is stirred at this temperature for a specified period, allowing for the selective ortho-bromination to occur.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield 2,6-dibromo-4-iodophenol. A yield of 84% has been reported for this step.[1]

Synthesis of the Carboxylic Acid Fragment

-

O-alkylation: 2,6-Dibromo-4-iodophenol is reacted with Ns-protected 3-bromopropylamine in the presence of cesium carbonate in acetonitrile. This reaction typically proceeds at an elevated temperature to afford the O-alkylated product in a 70% yield.[1][2]

-

N-methylation: The resulting secondary sulfonamide is methylated using Fukuyama's conditions.[1][2] This involves treatment with methanol, triphenylphosphine, and diethyl azodicarboxylate in toluene, providing the N-methylated product in a high yield of 94%.

-

Heck Reaction: The aryl iodide is coupled with methyl acrylate using a palladium catalyst. A modification of the Jeffery conditions, employing palladium(II) acetate, potassium acetate, and tetrabutylammonium bromide, is used to achieve the Heck coupling, yielding the methyl ester in 89% yield.

-

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in a mixture of methanol and water. This step proceeds with a 95% yield.

Synthesis of the Amine Fragment

-

O-alkylation: 2,6-Dibromo-4-iodophenol is alkylated with Boc-protected 3-bromopropylamine using cesium carbonate in acetonitrile, resulting in a 96% yield of the protected amine.

-

Heck Reaction and Saponification: The subsequent Heck reaction with methyl acrylate and saponification of the resulting ester are performed under similar conditions as for the carboxylic acid fragment to yield the corresponding carboxylic acid.

-

Boc Deprotection: The Boc protecting group is removed by treatment with trifluoroacetic acid in dichloromethane to provide the free amine fragment.

Final Assembly and Deprotection to this compound

-

Amide Coupling: The carboxylic acid fragment and the amine fragment are coupled using diethylphosphocyanidate and triethylamine in THF. This reaction forms the central amide bond of the psammaplysene skeleton, affording the Ns-protected this compound in an 88% yield.

-

Nosyl Deprotection: The final step is the removal of the 2-nitrobenzenesulfonyl (Ns) protecting group. This is achieved by treating the Ns-protected this compound with thiophenol and cesium carbonate in acetonitrile. This deprotection step proceeds via a nucleophilic aromatic substitution and yields the final product, this compound, in an 86% yield.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound, from the common starting material to the final natural product.

References

Application Notes and Protocols for the Quantification of Psammaplysene B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hypothetical yet plausible analytical methodologies for the quantitative analysis of psammaplysene B, a brominated alkaloid derived from marine sponges. Due to the limited availability of specific validated methods for this compound in the public domain, this document outlines detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established principles for the analysis of similar marine natural products.

Introduction

This compound is a member of the psammaplysin family of brominated tyrosine-derived metabolites isolated from marine sponges of the order Verongiida. These compounds have garnered interest for their diverse biological activities, making their accurate quantification crucial for research and drug development. This document provides two distinct, robust, and sensitive analytical methods for the determination of this compound concentrations in various matrices, including crude sponge extracts and purified fractions.

Physicochemical Properties of this compound (Hypothetical)

While specific experimental data for this compound is scarce, its chemical structure, featuring aromatic rings, suggests strong ultraviolet (UV) absorbance, making it a suitable candidate for HPLC-UV analysis. Its polar functional groups and molecular weight lend amenability to reverse-phase chromatography and electrospray ionization for LC-MS/MS.

Sample Preparation from Marine Sponges

A general protocol for the extraction of this compound from marine sponge tissue is outlined below.

Protocol 3.1: Extraction of this compound from Sponge Tissue

-

Sample Collection and Storage: Collect marine sponge samples and immediately freeze them at -20°C or below to prevent degradation of secondary metabolites.

-

Lyophilization: Lyophilize the frozen sponge material to remove water, which facilitates efficient extraction.

-

Homogenization: Grind the lyophilized sponge tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction:

-

Suspend the powdered sponge material in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a ratio of 10 mL of solvent per gram of dry sponge weight.

-

Stir the suspension at room temperature for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Sample Reconstitution: For analysis, accurately weigh a portion of the crude extract and dissolve it in the initial mobile phase of the chosen chromatographic method to a known concentration (e.g., 1 mg/mL).

-